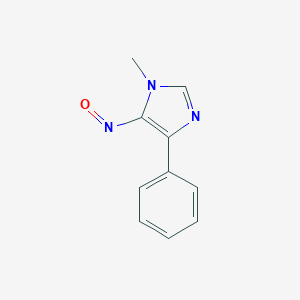

1-Methyl-4-phenyl-5-nitrosoimidazole

Overview

Description

1-Methyl-4-phenyl-5-nitrosoimidazole (MPNI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitrosoimidazole derivative that is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-5-nitrosoimidazole involves the selective inhibition of nNOS. This inhibition occurs through the formation of a stable complex between this compound and the heme group of nNOS. The formation of this complex prevents the binding of L-arginine to nNOS, which is a necessary step in the production of NO.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily related to its ability to selectively inhibit nNOS. This inhibition can lead to a decrease in the production of NO, which is a key signaling molecule in the nervous system. This compound has been shown to have neuroprotective effects in a variety of animal models of neurological disease, including Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-4-phenyl-5-nitrosoimidazole in lab experiments is its selectivity for nNOS. This selectivity allows researchers to specifically target this enzyme without affecting other NO synthase enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 1-Methyl-4-phenyl-5-nitrosoimidazole. One area of interest is the development of more selective nNOS inhibitors that have fewer potential side effects. Another area of interest is the study of the neuroprotective effects of this compound in more complex animal models of neurological disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential future research.

Synthesis Methods

The synthesis of 1-Methyl-4-phenyl-5-nitrosoimidazole involves the reaction of 1-methyl-4-phenyl-5-nitroimidazole with nitrous acid. This reaction results in the formation of this compound, which is a yellow crystalline solid. The purity of this compound can be improved using recrystallization techniques.

Scientific Research Applications

1-Methyl-4-phenyl-5-nitrosoimidazole has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of nitric oxide (NO) synthase enzymes. This compound is known to selectively inhibit the activity of neuronal NO synthase (nNOS) without affecting the activity of endothelial NO synthase (eNOS) or inducible NO synthase (iNOS).

properties

IUPAC Name |

1-methyl-5-nitroso-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYCENKHMQJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149613 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111380-08-6 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)